1-(4-CHLOROPHENYL)-7,7-DIMETHYL-N-(3-METHYL-1-PENTYN-3-YL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Overview
Description
1-(4-CHLOROPHENYL)-7,7-DIMETHYL-N-(3-METHYL-1-PENTYN-3-YL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a synthetic organic compound. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-7,7-DIMETHYL-N-(3-METHYL-1-PENTYN-3-YL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, ethyl acetoacetate, and various alkynes. The reaction conditions may involve:
Condensation reactions: Using catalysts like piperidine or pyridine.
Cyclization reactions: Often under acidic or basic conditions to form the quinoline ring.
Amidation reactions: To introduce the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: For efficient mixing and temperature control.
Automated systems: To ensure precise addition of reagents and control of reaction conditions.
Purification processes: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-7,7-DIMETHYL-N-(3-METHYL-1-PENTYN-3-YL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Particularly nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of quinoline N-oxides.
Reduction: May result in the formation of reduced quinoline derivatives.
Substitution: Can produce various substituted quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, quinoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar properties and be used in various biological assays.
Medicine
Medicinally, quinoline derivatives have been explored for their potential therapeutic applications. This compound could be investigated for its potential as a drug candidate for treating various diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-7,7-DIMETHYL-N-(3-METHYL-1-PENTYN-3-YL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as:
Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptors: Modulating receptor activity by acting as agonists or antagonists.
DNA/RNA: Intercalating into DNA/RNA strands and affecting their function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial and anti-inflammatory agent.
Uniqueness
1-(4-CHLOROPHENYL)-7,7-DIMETHYL-N-(3-METHYL-1-PENTYN-3-YL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-(4-chlorophenyl)-7,7-dimethyl-N-(3-methylpent-1-yn-3-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3/c1-6-24(5,7-2)26-21(29)18-12-17-19(13-23(3,4)14-20(17)28)27(22(18)30)16-10-8-15(25)9-11-16/h1,8-12H,7,13-14H2,2-5H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPWVCRREZFYDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC2=C(CC(CC2=O)(C)C)N(C1=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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